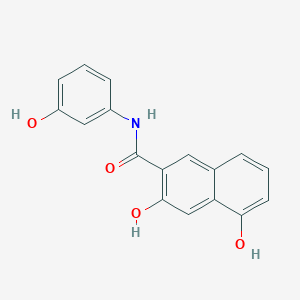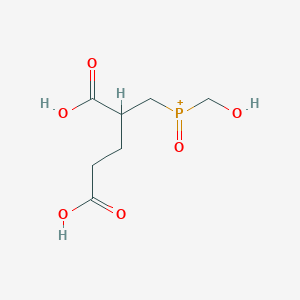![molecular formula C9H5NO2 B12581149 Furo[4,3,2-de][1,3]benzoxazine CAS No. 215929-65-0](/img/structure/B12581149.png)
Furo[4,3,2-de][1,3]benzoxazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Furo[4,3,2-de][1,3]benzoxazine is a heterocyclic compound that contains both oxygen and nitrogen atoms within its structure. This compound is part of the benzoxazine family, which is known for its unique properties and applications in various fields, including materials science and polymer chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
Furo[4,3,2-de][1,3]benzoxazine can be synthesized through a one-pot process involving the reaction of an aromatic amine, a phenol, and formaldehyde. This method is efficient and yields high purity products . The reaction typically occurs in a nonpolar solvent under controlled temperature conditions to ensure optimal yield and product quality .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for high yield and cost-effectiveness, often incorporating continuous flow reactors and automated systems to maintain consistent reaction conditions .
Chemical Reactions Analysis
Types of Reactions
Furo[4,3,2-de][1,3]benzoxazine undergoes various chemical reactions, including:
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using halogens or other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperature and pressure conditions to ensure high yield and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce amine derivatives .
Scientific Research Applications
Furo[4,3,2-de][1,3]benzoxazine has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of Furo[4,3,2-de][1,3]benzoxazine involves its interaction with specific molecular targets and pathways. The compound can undergo ring-opening polymerization, leading to the formation of high molecular weight polymers with unique properties . This process is often catalyzed by heat or specific catalysts, which facilitate the breaking of the oxazine ring and the formation of new chemical bonds .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Furo[4,3,2-de][1,3]benzoxazine include other benzoxazines and heterocyclic compounds with similar structures, such as:
Uniqueness
This compound is unique due to its specific ring structure, which imparts distinct chemical and physical properties. Its ability to undergo ring-opening polymerization and form high-performance polymers makes it particularly valuable in materials science and industrial applications .
Properties
CAS No. |
215929-65-0 |
|---|---|
Molecular Formula |
C9H5NO2 |
Molecular Weight |
159.14 g/mol |
IUPAC Name |
2,7-dioxa-5-azatricyclo[6.3.1.04,12]dodeca-1(12),3,5,8,10-pentaene |
InChI |
InChI=1S/C9H5NO2/c1-2-7-9-6(4-11-7)10-5-12-8(9)3-1/h1-5H |
InChI Key |
JLYKCULBCYAWMD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C(=C1)OC=NC3=CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Pyridinecarbonitrile,2-[(4S,5S)-5-(4-fluorophenyl)-5-(6-fluoro-3-pyridinyl)-4,5-dihydro-4-methyl-1H-imidazol-2-yl]-](/img/structure/B12581073.png)
![1,2,3,4,5-pentafluoro-6-[(1R)-1-methoxyethyl]benzene](/img/structure/B12581085.png)
![Borinic acid, [oxybis(methylene-4,1-phenylene)]bis[phenyl-](/img/structure/B12581088.png)
![Triethoxy{3-[(3-methyloxetan-3-yl)methoxy]propyl}silane](/img/structure/B12581090.png)


![2,5-Bis{[(2-ethenylphenyl)methyl]sulfanyl}-1,3,4-thiadiazole](/img/structure/B12581104.png)
![2-({1-[2-Oxo-2-(1-pyrrolidinyl)ethyl]-1H-benzimidazol-2-yl}sulfanyl)acetamide](/img/structure/B12581112.png)

![(1R,5S)-2-Ethylidene-6,6-dimethylbicyclo[3.1.1]heptane](/img/structure/B12581132.png)
![3,7-Diphenyl-6-(2-pyridyl)methyloxy-1,2,4-triazolo[4,3-b]pyridazine](/img/structure/B12581138.png)

![5-Bromo-1-[(4-methoxyphenyl)methyl]-1H-tetrazole](/img/structure/B12581142.png)
